molecular formula C12H14N2O3 B562293 (+/-)-4-Hydroxy Mephenytoin-d3 CAS No. 1173022-56-4

(+/-)-4-Hydroxy Mephenytoin-d3

Cat. No. B562293
CAS RN: 1173022-56-4
M. Wt: 237.273
InChI Key: OQPLORUDZLXXPD-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(+/-)-4-Hydroxy Mephenytoin-d3” is a deuterated metabolite of the antiepileptic drug Mephenytoin . It belongs to the API family of Mephenytoin and is used as a reference standard in pharmaceutical toxicology . It is a stable isotope labelled compound .


Molecular Structure Analysis

The molecular formula of “(+/-)-4-Hydroxy Mephenytoin-d3” is C12H11D3N2O3 . Its molecular weight is 237.27 .

properties

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPLORUDZLXXPD-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662015
Record name 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173022-56-4
Record name 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is (+/-)-4-Hydroxy Mephenytoin-d3 used in CYP2C19 inhibition studies?

A1: (+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated form of 4-Hydroxy Mephenytoin, the primary metabolite of the drug (S)-Mephenytoin. In CYP2C19 inhibition studies, (S)-Mephenytoin is often used as a probe substrate. The deuterated analog, (+/-)-4-Hydroxy Mephenytoin-d3, serves as an ideal internal standard for mass spectrometry (MS) analysis.

  • Accurate Quantification: By comparing the peak intensities of 4-Hydroxy Mephenytoin and (+/-)-4-Hydroxy Mephenytoin-d3, researchers can accurately quantify the amount of 4-Hydroxy Mephenytoin produced, even at low concentrations. []

Q2: How does using (+/-)-4-Hydroxy Mephenytoin-d3 contribute to understanding CYP2C19 inhibition by drugs like fluoxetine?

A2: The research cited [] uses (+/-)-4-Hydroxy Mephenytoin-d3 to precisely measure the formation of 4-Hydroxy Mephenytoin from (S)-Mephenytoin in the presence of fluoxetine and its enantiomers. This precise quantification helps researchers:

  • Determine IC50 values: By measuring 4-Hydroxy Mephenytoin formation at different inhibitor concentrations, researchers can calculate IC50 values, which indicate the potency of an inhibitor. The study found that fluoxetine enantiomers displayed different levels of CYP2C19 inhibition. []
  • Characterize Time-Dependent Inhibition: Measuring metabolite formation over time in the presence of fluoxetine allowed researchers to determine kinetic parameters like KI (inhibition constant) and kinact (maximum inactivation rate constant). These parameters reveal the time-dependent nature of CYP2C19 inhibition by fluoxetine. []

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